Cas no 881040-53-5 (5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine)
5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-piperidin-2-yl-1,3,4-thiadiazol-2-amine
- 5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine
-
- Inchi: 1S/C7H12N4S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h5,9H,1-4H2,(H2,8,11)
- InChI Key: IPNDDECEUVZBTN-UHFFFAOYSA-N
- SMILES: S1C(C2CCCCN2)=NN=C1N
5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450268-10mg |
5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine |
881040-53-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450268-50mg |
5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine |
881040-53-5 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B450268-100mg |
5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine |
881040-53-5 | 100mg |
$ 185.00 | 2022-06-07 |
5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine
5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine: A Comprehensive Overview
The compound 5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine (CAS No. 881040-53-5) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the piperidinyl group at the 5-position and the amine group at the 2-position introduces unique electronic and steric properties to this molecule.
Thiadiazoles are well-known for their versatility in organic synthesis and their ability to act as building blocks for more complex molecules. The 1,3,4-thiadiazole ring system is particularly interesting due to its stability and reactivity under various conditions. The substitution pattern of this compound plays a crucial role in determining its chemical behavior. The piperidinyl group, being a six-membered saturated ring with one nitrogen atom, contributes to the molecule's lipophilicity and can influence its interactions with biological systems.
Recent studies have highlighted the importance of 5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine in drug discovery. Its ability to act as a precursor for more complex bioactive molecules has made it a valuable intermediate in medicinal chemistry. For instance, researchers have explored its potential as an anti-inflammatory agent by modifying its structure to enhance selectivity and potency.
The synthesis of 5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that typically starts with the preparation of the thiadiazole core. This is often achieved through condensation reactions involving thioamides or thioureas with appropriate aldehydes or ketones. The subsequent introduction of the piperidinyl group requires careful optimization to ensure high yields and purity.
In terms of chemical properties, this compound exhibits moderate thermal stability and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its reactivity towards nucleophilic substitution and addition reactions makes it an attractive candidate for further functionalization. Recent advancements in catalytic methods have enabled more efficient transformations of this compound into bioactive derivatives.
The application of 5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine extends beyond pharmaceuticals. It has shown promise in materials science as a precursor for advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable component in constructing porous materials with applications in gas storage and catalysis.
From an environmental perspective, the development of sustainable synthesis routes for 5-(piperidin-2-yll)-1,3,4-thiadiazol--amine is a growing area of research. Green chemistry principles are being increasingly applied to minimize waste and reduce the environmental footprint of its production processes.
In conclusion, 5-(Piperidin--yil)--1,,--thiadiazol--amine (CAS No. 881040--53--) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel bioactive agents and advanced materials.
881040-53-5 (5-(piperidin-2-yl)-1,3,4-thiadiazol-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)